molecular formula C21H36S3 B12634686 5-Hexadecylthiophene-2-carbodithioic acid CAS No. 921221-52-5

5-Hexadecylthiophene-2-carbodithioic acid

Cat. No.: B12634686
CAS No.: 921221-52-5
M. Wt: 384.7 g/mol
InChI Key: FHKDTYYOHUOLOR-UHFFFAOYSA-N
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Description

5-Hexadecylthiophene-2-carbodithioic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hexadecyl group attached to the thiophene ring, along with a carbodithioic acid functional group. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 5-Hexadecylthiophene-2-carbodithioic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Hexadecylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbodithioic acid group can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Various alkyl or aryl thiophene derivatives.

Scientific Research Applications

5-Hexadecylthiophene-2-carbodithioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hexadecylthiophene-2-carbodithioic acid involves its interaction with molecular targets through its functional groups. The carbodithioic acid group can chelate metal ions, making it effective in metal extraction and detoxification processes. The thiophene ring can participate in π-π interactions with other aromatic systems, contributing to its use in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexadecylthiophene-2-carbodithioic acid is unique due to the combination of its hydrophobic hexadecyl group and the chelating carbodithioic acid group. This dual functionality makes it versatile for applications in both organic electronics and metal extraction processes.

Properties

CAS No.

921221-52-5

Molecular Formula

C21H36S3

Molecular Weight

384.7 g/mol

IUPAC Name

5-hexadecylthiophene-2-carbodithioic acid

InChI

InChI=1S/C21H36S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-20(24-19)21(22)23/h17-18H,2-16H2,1H3,(H,22,23)

InChI Key

FHKDTYYOHUOLOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(S1)C(=S)S

Origin of Product

United States

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